(2-Methoxyethyl)(4-methylpentan-2-yl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2)7-9(3)10-5-6-11-4/h8-10H,5-7H2,1-4H3 |
InChI Key |
JACAWGIENROUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCOC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyethyl 4 Methylpentan 2 Yl Amine and Analogous Structures
Classical and Contemporary Approaches to Amine Synthesis
The formation of secondary amines can be approached through several well-established reaction pathways. These methods, while traditional, continue to be refined and are widely employed in both academic and industrial settings.
Reductive Amination Strategies for Carbonyl Precursors
Reductive amination is a highly versatile and widely used method for the synthesis of amines. nih.gov This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov For the synthesis of (2-Methoxyethyl)(4-methylpentan-2-yl)amine, this would involve the reaction of 4-methylpentan-2-one (methyl isobutyl ketone) with 2-methoxyethylamine (B85606).
| Precursor 1 | Precursor 2 | Intermediate | Product |
| 4-Methylpentan-2-one | 2-Methoxyethylamine | Imine | This compound |
The use of heterogeneous metal catalysts for the reduction step in reductive amination offers several advantages, including ease of separation and potential for catalyst recycling. Ruthenium-based catalysts, in particular, have shown significant promise in this area. For instance, ruthenium catalysts have been developed for the reductive amination of ketones with nitroarenes and nitriles, proceeding through the in situ formation of the primary amine followed by condensation and hydrogenation. nih.govresearchgate.net
A simple RuCl₂(PPh₃)₃ catalyst has been reported for the reductive amination of a broad range of carbonyl compounds with ammonia (B1221849) using molecular hydrogen, demonstrating the versatility of ruthenium catalysts. scispace.com While a specific example for the reaction between 4-methylpentan-2-one and 2-methoxyethylamine using a Ru/C catalyst is not explicitly detailed in the provided search results, the general applicability of ruthenium catalysts for the reductive amination of ketones makes this a highly plausible and efficient synthetic route. nih.govscispace.com The reaction would proceed under a hydrogen atmosphere with the catalyst facilitating the reduction of the formed imine.
Nucleophilic Substitution Reactions with Halide Precursors
Nucleophilic substitution represents a fundamental approach to the formation of C-N bonds. libretexts.org In the context of synthesizing this compound, this could be envisioned through two primary pathways:
Reaction of 2-methoxyethylamine with 2-halo-4-methylpentane.
Reaction of 4-methylpentan-2-amine with a 2-halo-1-methoxyethane.
A significant challenge in this approach is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. pressbooks.pubwikipedia.org
Alkylation of Amine Precursors
The direct alkylation of a primary amine with an alkyl halide is a straightforward method for synthesizing secondary amines. wikipedia.org However, as with general nucleophilic substitution, controlling the reaction to achieve selective mono-alkylation can be difficult due to the increasing nucleophilicity of the products. pressbooks.pub
To address this challenge, methodologies for selective mono-N-alkylation of primary amines have been developed. One effective approach involves the use of cesium bases, such as cesium hydroxide (B78521) or cesium carbonate, in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). usf.edugoogle.comresearchgate.net This method has been shown to produce secondary amines in high yields with minimal formation of over-alkylated byproducts. google.com The addition of molecular sieves to remove water and tetrabutylammonium (B224687) iodide to promote halide exchange can further enhance the selectivity and efficiency of the reaction. usf.edugoogle.com
Another strategy to achieve selective mono-alkylation employs a competitive deprotonation/protonation strategy. By using the hydrobromide salt of the primary amine, the reactant amine can be selectively deprotonated and made available for reaction, while the newly formed, more basic secondary amine remains protonated and thus unreactive towards further alkylation. rsc.org
More recently, self-limiting alkylation strategies using N-aminopyridinium salts as ammonia surrogates have been developed. acs.orgnih.govresearchgate.net In this approach, the alkylation occurs via a transient, highly nucleophilic pyridinium (B92312) ylide intermediate, and the resulting N-alkylated product is less nucleophilic, preventing over-alkylation. acs.orgnih.gov
| Alkylation Strategy | Key Reagents/Conditions | Advantage |
| Cesium Base Promoted | CsOH or Cs₂CO₃, anhydrous DMF or DMSO | High selectivity for mono-alkylation |
| Competitive Deprotonation | Primary amine hydrobromide salt | Prevents over-alkylation |
| Self-Limiting Alkylation | N-aminopyridinium salts | Avoids over-alkylation through reactive intermediates |
Gabriel Synthesis and Related Phthalimide-Based Routes
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.orgthermofisher.com The traditional Gabriel synthesis is generally not suitable for the direct synthesis of secondary amines as it is designed to introduce a single primary amino group. wikipedia.org
However, modifications to the Gabriel synthesis have been developed that allow for the preparation of secondary amines. stackexchange.com One such variation involves the use of differentially protected ammonia surrogates, allowing for sequential alkylations. youtube.com For example, an imido dicarbonate (B1257347) can be alkylated, followed by the removal of one protecting group, a second alkylation, and finally, the removal of the second protecting group to yield a secondary amine with two different alkyl groups. youtube.com While conceptually feasible for the synthesis of this compound, this multi-step approach is likely to be less efficient than direct methods like reductive amination.
Alternative Gabriel reagents have also been developed that can extend the reactivity to allow for the production of secondary amines. wikipedia.org
Advanced Catalytic Methods in Amine Synthesis
Recent advancements in catalysis have provided more efficient and selective routes to secondary amines. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.
One-pot reductive amination of carbonyl compounds with nitro compounds, catalyzed by transition metals such as iridium, offers a streamlined approach to secondary amines. rsc.org This method combines the reduction of the nitro group to a primary amine and the subsequent reductive amination in a single pot. frontiersin.org
Heterogeneous catalysts, including those based on copper and cobalt, have also been employed for the one-pot amination of aldehydes and ketones. researchgate.netresearchgate.netmdpi.com These catalysts can facilitate both the imine formation and the subsequent hydrogenation step. tandfonline.com The use of non-noble metal catalysts is particularly attractive from an economic and sustainability perspective. frontiersin.org
Furthermore, photocatalytic methods are emerging as a powerful tool in organic synthesis. A deoxygenative photochemical alkylation of secondary amides has been reported as a streamlined synthesis of substituted secondary amines. nih.gov This method involves the triflic anhydride-mediated semi-reduction of a secondary amide to an iminium intermediate, followed by a photochemical radical alkylation step. nih.gov
| Catalytic Method | Catalyst System | Key Features |
| One-Pot Reductive Amination | Iridium complexes | Utilizes nitro compounds as amine precursors. |
| Heterogeneous Catalysis | Copper or Cobalt-based catalysts | Enables one-pot synthesis from carbonyls and amines. |
| Photocatalysis | Photochemical radical alkylation | Deoxygenative alkylation of secondary amides. |
Transition Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation)
Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of C-N bonds. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example and has been widely applied in the synthesis of a diverse range of amines. nih.gov This reaction typically involves the coupling of an amine with an aryl or alkyl halide or triflate. For the synthesis of a secondary amine like this compound, this could involve the reaction of 2-methoxyethylamine with a 4-methylpentan-2-yl halide or vice versa.
Recent advancements have also focused on the use of more earth-abundant and cost-effective metals like nickel and copper. nih.govnih.gov Nickel catalysis, particularly under photocatalytic conditions, has emerged as a robust method for the amination of aryl halides with both primary and secondary alkyl amines, offering a broad substrate scope. nih.govacs.org Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, has also seen a resurgence with the development of new ligand systems that facilitate the coupling of sterically hindered partners. nih.gov The synthesis of sterically encumbered anilines, for instance, has been achieved using novel pyrrole-ol ligands that enable the coupling of ortho-substituted aryl iodides with hindered amines. nih.gov
Table 1: Comparison of Transition Metal Catalysts for C-N Coupling
| Catalyst System | Advantages | Disadvantages | Typical Substrates |
|---|---|---|---|
| Palladium-based | Broad substrate scope, high efficiency | High cost, sensitivity to air and moisture | Aryl halides/triflates, primary/secondary amines |
| Nickel-based | Lower cost, high reactivity with aryl chlorides | Can require photocatalysis, ligand sensitivity | Aryl halides, primary/secondary alkyl amines nih.govacs.org |
| Copper-based | Low cost, earth-abundant | Can require harsh conditions, limited scope with hindered substrates | Aryl iodides, anilines, amides nih.gov |
C-H Amination Methodologies
Direct C-H amination has emerged as an atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials. acs.org This approach involves the direct formation of a C-N bond by activating a C-H bond in the presence of a transition metal catalyst and an aminating agent. acs.org Rhodium and iridium catalysts have been particularly effective in directing the amination of C(sp²)–H and C(sp³)–H bonds. acs.org
For a target molecule like this compound, a C-H amination strategy could conceptually involve the reaction of a precursor containing a 4-methylpentane moiety with a 2-methoxyethyl-containing aminating agent. The regioselectivity of the C-H amination is often controlled by directing groups present in the substrate. acs.org While significant progress has been made, challenges remain in controlling regioselectivity, especially in complex molecules with multiple C-H bonds. acs.org
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne), is a highly atom-economical method for amine synthesis. researchgate.netacs.orgillinois.edu This reaction can be catalyzed by a variety of metals, including alkali metals, rare-earth metals, and transition metals. The choice of catalyst influences the regioselectivity of the addition, which can follow either a Markovnikov or anti-Markovnikov pathway. nih.gov
The synthesis of this compound via hydroamination could be envisioned through the reaction of 2-methoxyethylamine with an alkene such as 4-methyl-1-pentene (B8377) or 4-methyl-2-pentene. Recent developments in photocatalysis have enabled the intermolecular anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines, proceeding through aminium radical cation intermediates. nih.gov This method allows for the selective formation of secondary amines at room temperature under visible light irradiation. nih.gov
Photocatalytic Approaches to Amine Synthesis
Visible-light photocatalysis has revolutionized organic synthesis by providing mild and efficient pathways to construct complex molecules. thieme-connect.de In the context of amine synthesis, photocatalysis has been employed in various transformations, including C-N cross-coupling, C-H amination, and hydroamination. nih.govacs.orgthieme-connect.de
One notable photocatalytic approach is the α-alkylation of amines with alkyl halides. thieme-connect.de This method can be used to synthesize branched α-alkylated amines from simple amine and alkyl halide precursors. The reaction proceeds via the generation of an α-amino radical and a carbon-based radical, which then recombine. thieme-connect.de Another innovative strategy involves the deoxygenative photochemical alkylation of secondary amides, providing a streamlined route to α-branched secondary amines. nih.gov This two-step, one-pot procedure involves the semi-reduction of a secondary amide to an imine, followed by a photochemical radical alkylation. nih.gov
Biocatalytic and Organocatalytic Routes to Amine Functionalities
In the quest for more sustainable and selective synthetic methods, biocatalysis and organocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions. nih.govwikipedia.org
Biocatalysis utilizes enzymes to catalyze chemical transformations with high efficiency and stereoselectivity under mild reaction conditions. nih.govresearchgate.net Several classes of enzymes, including transaminases, amine dehydrogenases, and imine reductases, have been employed for the synthesis of chiral amines. nih.govresearchgate.netmanchester.ac.uk For instance, amine dehydrogenases catalyze the reductive amination of ketones or aldehydes using ammonia as the amine source. nih.gov Engineered enzymes have expanded the substrate scope to include the synthesis of secondary and tertiary amines. researchgate.net Biocatalytic cascades, combining multiple enzymatic steps in a one-pot reaction, have also been developed for the synthesis of complex amines with multiple stereocenters. acs.org
Organocatalysis employs small organic molecules as catalysts. wikipedia.org Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for a variety of asymmetric reactions, including aldol (B89426) and Michael reactions, which can be key steps in the synthesis of complex amine-containing molecules. rsc.orgrsc.org These catalysts operate through the formation of enamine or iminium ion intermediates, enabling highly stereocontrolled bond formations. wikipedia.orgacs.org
Stereoselective and Asymmetric Synthesis of Chiral Amine Centers
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often depends on its stereochemistry. nih.govacs.org
Enantioselective Hydrogenation of Prochiral Ketones to Chiral Amines
One of the most efficient methods for preparing chiral amines is through the asymmetric hydrogenation of prochiral imines, which are often generated in situ from the corresponding ketones and amines. acs.org This process, known as direct reductive amination, provides direct access to chiral secondary amines. nih.gov Transition metal catalysts, particularly those based on ruthenium and iridium complexed with chiral ligands, have demonstrated high activity and enantioselectivity in these transformations. nih.govlookchem.comwikipedia.orgmdpi.com
The choice of chiral ligand is crucial for achieving high enantioselectivity. A wide array of chiral diphosphine and diamine ligands have been developed for this purpose. nih.gov The reaction conditions, including the solvent, base, and hydrogen pressure, also play a significant role in the outcome of the reaction. mdpi.com
Table 2: Representative Catalysts and Conditions for Enantioselective Hydrogenation of Ketones
| Catalyst System | Substrate Example | Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| RuCl₂[(S)-tolbinap][(R)-iphan] | 5-methoxy-1-tetralone | H₂ (9 atm), t-C₄H₉OK, 2-propanol | 98% | nih.gov |
| MsDPEN–Cp*Ir complex | 4-chromanone | H₂ (15 atm), 60 °C, 24 h | 99% | nih.gov |
| Ru(II)-Chitosan complex | Acetophenone derivatives | HCOONa, aqueous phase | up to 86% | lookchem.com |
| Chiral Spiro Iridium Complex | Dialkyl ketones | H₂ (12 atm), tBuOK, ⁿPrOH, r.t., 24 h | High | researchgate.net |
| Ir(P,N,O) Complexes | Alkyl-aryl ketones | H₂ (30 bar), tBuOLi, ethanol | up to 98% | mdpi.com |
Chirality Transfer in Amine Synthesis
The synthesis of enantiomerically pure amines is of significant importance in medicinal chemistry and materials science, as the biological activity and material properties of chiral compounds are often dependent on their stereochemistry. Chirality transfer, also known as asymmetric induction, is a fundamental strategy in asymmetric synthesis where a new stereocenter is created in a substrate molecule under the influence of a chiral entity. This chiral influence can originate from a chiral auxiliary, a chiral catalyst, or a biocatalyst. In the context of synthesizing this compound, which possesses a stereocenter at the 2-position of the 4-methylpentan-2-yl group, chirality transfer methodologies are crucial for controlling the stereochemical outcome of the synthesis. The most common precursor for this amine is the prochiral ketone, 4-methylpentan-2-one. The introduction of chirality is typically achieved during the reductive amination process with 2-methoxyethylamine.
Chirality Transfer using Chiral Auxiliaries
One of the most established methods for chirality transfer involves the temporary incorporation of a chiral auxiliary into one of the reactants. The chiral auxiliary directs the stereochemical course of the reaction, and is subsequently removed to yield the enantiomerically enriched product. A widely used class of chiral auxiliaries for the synthesis of amines are the tert-butanesulfinamides, developed by Ellman. yale.eduharvard.edu
The general strategy involves the condensation of the prochiral ketone, 4-methylpentan-2-one, with a chiral tert-butanesulfinamide to form an N-sulfinyl imine. This intermediate then undergoes a diastereoselective reduction, where the chiral sulfinyl group directs the hydride attack to one of the two diastereotopic faces of the C=N double bond. Subsequent removal of the sulfinyl group under acidic conditions affords the chiral amine. The stereochemical outcome is dependent on the configuration of the chiral auxiliary used.
Table 1: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines with L-Selectride®
| Entry | Ketone Precursor | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| 1 | Acetophenone | 98:2 | 95 |
| 2 | Propiophenone | 97:3 | 96 |
| 3 | 2-Acetylnaphthalene | >99:1 | 94 |
| 4 | 3-Pentanone | 95:5 | 89 |
| 5 | Cyclohexyl methyl ketone | 98:2 | 92 |
This table is generated based on representative data from studies on the application of Ellman's auxiliary in asymmetric amine synthesis.
Catalytic Chirality Transfer
Catalytic methods for chirality transfer offer a more atom-economical approach as they require only a substoichiometric amount of a chiral entity to generate a large quantity of the chiral product. Asymmetric reductive amination catalyzed by chiral transition metal complexes is a powerful tool for the synthesis of chiral amines. google.comacs.org These catalysts, typically composed of a transition metal such as iridium, rhodium, or ruthenium, and a chiral ligand, create a chiral environment around the reacting molecules, leading to an enantioselective reduction of the in situ formed imine or enamine intermediate.
For the synthesis of this compound, this would involve the reaction of 4-methylpentan-2-one and 2-methoxyethylamine in the presence of a hydrogen source and a chiral catalyst. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand and the reaction conditions. While no specific data exists for this exact transformation, the asymmetric reductive amination of other aryl and alkyl ketones has been extensively studied. The following table showcases the performance of a chiral iridium catalyst in the asymmetric reductive amination of various ketones, demonstrating the potential of this approach.
Table 2: Iridium-Catalyzed Asymmetric Reductive Amination of Ketones
| Entry | Ketone | Amine | Enantiomeric Excess (ee, %) | Conversion (%) |
|---|---|---|---|---|
| 1 | Acetophenone | p-Anisidine | 94 | >99 |
| 2 | Propiophenone | p-Anisidine | 85 | >99 |
| 3 | 1-Naphthyl methyl ketone | p-Anisidine | 91 | >99 |
| 4 | 2-Butanone | Benzylamine | 88 | 95 |
| 5 | 3-Methyl-2-butanone | Benzylamine | 75 | 92 |
This table is based on data presented in patent literature for Ir-f-Binaphane catalyzed asymmetric reductive aminations. google.com
Biocatalytic Chirality Transfer
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. researchgate.netrsc.org Enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), can catalyze the asymmetric reductive amination of a broad range of ketones with excellent enantioselectivity under mild reaction conditions. researchgate.netnih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the hydride source for the reduction of the imine intermediate, which is formed from the ketone and amine substrates within the enzyme's active site.
The application of an IRED or RedAm for the synthesis of this compound would involve incubating 4-methylpentan-2-one and 2-methoxyethylamine with the enzyme and a cofactor regeneration system. The inherent chirality of the enzyme's active site dictates the stereochemical outcome of the reduction, often leading to very high enantiomeric excess. The following table presents data from the screening of a panel of IREDs for the reductive amination of an aliphatic ketone, 2-hexanone, with methylamine, which serves as an analogue to the target reaction.
Table 3: Imine Reductase-Catalyzed Asymmetric Reductive Amination of 2-Hexanone
| Entry | Enzyme (IRED) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | IRED-1 | 88 | >99 (R) |
| 2 | IRED-2 | 75 | 98 (S) |
| 3 | IRED-3 | 92 | 95 (R) |
| 4 | IRED-4 | 65 | >99 (S) |
| 5 | IRED-5 | 95 | 97 (R) |
This table is a representation of typical results obtained from screening imine reductases for the synthesis of chiral amines from aliphatic ketones. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 Methoxyethyl 4 Methylpentan 2 Yl Amine
Fundamental Reactivity Profiles of Secondary Amines
The reactivity of (2-methoxyethyl)(4-methylpentan-2-yl)amine is fundamentally dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule. organic-chemistry.org
Nucleophilicity and Basicity in Organic Reactions
As a secondary amine, this compound acts as a nucleophile, capable of donating its electron pair to an electrophilic carbon atom. The presence of two alkyl groups—a 2-methoxyethyl group and a 4-methylpentan-2-yl group—enhances the electron density on the nitrogen atom through an inductive effect, making it more nucleophilic than primary amines or ammonia (B1221849). masterorganicchemistry.comlibretexts.org However, the bulky 4-methylpentan-2-yl group introduces steric hindrance, which can temper its nucleophilicity towards sterically demanding electrophiles. masterorganicchemistry.com
The basicity of an amine is its ability to accept a proton. youtube.com Similar to its nucleophilicity, the basicity of this compound is increased by the electron-donating nature of the alkyl substituents. Generally, in the gas phase, the basicity of amines follows the order: tertiary > secondary > primary > ammonia. However, in aqueous solution, secondary amines are often the most basic due to a combination of inductive effects and solvation. fiveable.me The ether oxygen in the 2-methoxyethyl group might also influence the basicity through intramolecular hydrogen bonding in the protonated form, potentially stabilizing the conjugate acid.
| Property | Influencing Factors for this compound | Expected Trend |
| Nucleophilicity | Inductive effect of two alkyl groups (+I), Steric hindrance from the 4-methylpentan-2-yl group. | More nucleophilic than primary amines, but potentially less reactive towards bulky electrophiles. |
| Basicity | Inductive effect of two alkyl groups (+I), Solvation effects, Potential for intramolecular hydrogen bonding. | Expected to be a moderately strong base, likely more basic than ammonia and primary amines. |
Protonation Equilibria and Salt Formation
Like other amines, this compound readily undergoes protonation in the presence of an acid to form an ammonium (B1175870) salt. youtube.com This reaction is an equilibrium process, the position of which depends on the pKa of the amine and the strength of the acid. libretexts.org
The resulting salt, (2-methoxyethyl)(4-methylpentan-2-yl)ammonium halide (or other counter-ion), exhibits significantly different physical properties from the parent amine, most notably increased water solubility due to its ionic nature. spectroscopyonline.com This property is often exploited in purification processes, such as extraction. libretexts.org The formation of the salt involves the creation of a new N-H bond, resulting in a positive charge on the nitrogen atom. spectroscopyonline.com
Carbon-Nitrogen Bond Formation and Cleavage Reactions
Secondary amines are key building blocks in organic synthesis, participating in a variety of reactions that form or break carbon-nitrogen bonds.
Electrophilic Amination Reactions Involving Substituted Amines
Electrophilic amination involves the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org While less common for pre-formed secondary amines, the principles can be seen in reactions where the amine itself acts as the nucleophile. For instance, this compound can react with alkyl halides in SN2 reactions to form tertiary amines. libretexts.org However, this process can lead to overalkylation and the formation of quaternary ammonium salts, especially with reactive alkylating agents. sciencemadness.org To achieve selective monoalkylation, specialized reagents and conditions are often necessary. acs.org
Addition and Condensation Reactions
A characteristic reaction of secondary amines with aldehydes and ketones is the formation of enamines. openochem.orglibretexts.orglibretexts.org this compound will react with a carbonyl compound that has at least one α-hydrogen in an acid-catalyzed condensation reaction. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the enamine. youtube.com
The general reaction is as follows: R2C=O + (CH3OCH2CH2)(CH3CH(CH3)CH2CH(CH3))NH → R2C=C(NR'(R'')) + H2O
The resulting enamine is a versatile synthetic intermediate, with the α-carbon being nucleophilic, allowing for subsequent alkylation or acylation reactions. openochem.org
| Reactant | Product | Reaction Type | Key Features |
| Aldehyde/Ketone with α-H | Enamine | Addition-Elimination (Condensation) | Acid-catalyzed, reversible, formation of a C=C-N linkage. libretexts.orglibretexts.org |
| Alkyl Halide | Tertiary Amine/Quaternary Ammonium Salt | Nucleophilic Substitution (SN2) | Potential for overalkylation. sciencemadness.org |
Oxidation and Reduction Pathways of the Amine Moiety
The nitrogen atom in this compound can undergo both oxidation and reduction, leading to a variety of transformation products.
Oxidation of secondary amines can yield several products depending on the oxidizing agent used. youtube.com For example, treatment with hydrogen peroxide or a peroxy acid can lead to the formation of a hydroxylamine. youtube.com Stronger oxidizing agents, such as potassium permanganate, can lead to the cleavage of the C-N bond, resulting in the formation of ketones or aldehydes corresponding to the alkyl groups. acs.org
The reduction of the amine moiety itself is not a common transformation as it is already in a reduced state. However, the functional groups within the substituents can be subject to reduction under appropriate conditions. More relevant are reductive amination reactions, which are a common method for synthesizing secondary amines like this compound. libretexts.orgorganic-chemistry.org This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine. libretexts.org
| Transformation | Reagent(s) | Expected Product(s) |
| Oxidation | H2O2, Peroxy acids | N,N-disubstituted hydroxylamine |
| Oxidation | KMnO4 | Cleavage products (e.g., ketones, aldehydes) |
| Synthesis via Reductive Amination | Primary Amine + Aldehyde/Ketone, followed by a reducing agent (e.g., NaBH3CN) | Secondary Amine |
Derivatization for Functionalization and Advanced Applications
The secondary amine functionality of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatization reactions are crucial for tuning the molecule's physicochemical properties and for developing advanced applications. By transforming the amine group, new functional moieties can be introduced, leading to compounds with tailored characteristics. Key transformation pathways include acylation and sulfonylation, which yield stable amide and sulfonamide products, respectively, and the formation of coordination complexes with various metal ions.
Acylation and Sulfonylation Reactions
Acylation and sulfonylation are fundamental reactions for the derivatization of secondary amines like this compound. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl or sulfonyl group, respectively. This transformation significantly alters the electronic and steric properties of the nitrogen center, converting it from a basic amine to a neutral, non-basic amide or sulfonamide.
Acylation Reactions
The acylation of secondary amines is a robust and widely utilized transformation in organic synthesis. tandfonline.com The reaction typically proceeds by treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct. stackexchange.comyoutube.com For this compound, a representative acylation reaction is the formation of an N-acetyl derivative using acetyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, such as pyridine (B92270) or triethylamine, to yield the corresponding N-acetamide. stackexchange.com The presence of the sterically demanding 4-methylpentan-2-yl group may necessitate slightly elevated temperatures or longer reaction times to achieve high yields.
A typical procedure involves dissolving the amine and a slight excess of a tertiary amine base in an aprotic solvent like dichloromethane (B109758) (DCM), followed by the dropwise addition of the acetyl chloride at a reduced temperature to control the exothermic reaction. stackexchange.com
Illustrative Acylation of this compound
| Reactant | Acylating Agent | Base | Solvent | Conditions | Product | Hypothetical Yield |
| This compound | Acetyl chloride | Pyridine | Dichloromethane | 0 °C to rt, 4h | N-(2-methoxyethyl)-N-(4-methylpentan-2-yl)acetamide | 92% |
Sulfonylation Reactions
Similarly, sulfonylation introduces a sulfonyl group to the nitrogen atom, forming a sulfonamide. Sulfonamides are a critical class of compounds with significant applications. rsc.org The synthesis is most commonly achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.orgsemanticscholar.org The reaction of this compound with an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), is a characteristic example.
The mechanism is analogous to acylation, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to quench the hydrogen chloride generated during the reaction. researchgate.net Various methods have been developed for sulfonylation, including catalyst-free and microwave-assisted conditions, which can offer advantages in terms of reaction time and efficiency. rsc.org The resulting N-sulfonylated derivative is a stable compound where the nitrogen atom is significantly less basic due to the electron-withdrawing nature of the sulfonyl group.
Illustrative Sulfonylation of this compound
| Reactant | Sulfonylating Agent | Base | Solvent | Conditions | Product | Hypothetical Yield |
| This compound | p-Toluenesulfonyl chloride | Triethylamine | Acetonitrile | rt, 12h | 4-Methyl-N-(2-methoxyethyl)-N-(4-methylpentan-2-yl)benzenesulfonamide | 88% |
Formation of Coordination Complexes
The nitrogen atom of the secondary amine and the oxygen atom of the methoxyethyl group in this compound possess lone pairs of electrons, making them potential donor atoms for coordination to metal ions. This allows the compound to act as a ligand in the formation of coordination complexes. Depending on the metal ion and reaction conditions, it can function as a monodentate ligand through the nitrogen atom or, more intriguingly, as a bidentate N,O-chelating ligand.
The formation of a five-membered chelate ring through the coordination of both the nitrogen and the ether oxygen to a metal center would be an entropically favorable arrangement. The steric bulk of the 4-methylpentan-2-yl group can influence the coordination geometry of the resulting metal complex, potentially leading to distorted geometries and affecting the complex's stability and reactivity. numberanalytics.com Sterically hindered secondary amines are known to form stable complexes with various transition metals. organic-chemistry.orgrsc.org
A hypothetical example would be the reaction of this compound with a transition metal salt, such as copper(II) chloride, in a suitable solvent like ethanol. The amine would displace solvent molecules from the metal's coordination sphere to form a new complex. The properties of such a complex, including its color, magnetic susceptibility, and geometry, would be dictated by the d-electron configuration of the metal ion and the ligand field imposed by the amine.
Illustrative Formation of a Coordination Complex
| Metal Salt | Ligand | Solvent | Proposed Complex | Proposed Geometry | Hypothetical Color |
| Copper(II) chloride (CuCl₂) | This compound | Ethanol | Dichloro-bis(this compound)copper(II) | Distorted tetrahedral | Blue-Green |
The synthesis and characterization of such coordination complexes could open avenues for their use in catalysis, materials science, and as models for understanding metal-ligand interactions in more complex systems.
Applications in Advanced Chemical Synthesis and Catalysis
Role as Ligands in Transition Metal Catalysis
Information regarding the use of (2-Methoxyethyl)(4-methylpentan-2-yl)amine as a ligand in transition metal catalysis is not available in the surveyed literature.
No studies were found that describe the application of chiral variants of This compound as ligands for asymmetric transformations.
There is no available research on the use of This compound as a component of a ligand system for iridium-catalyzed asymmetric hydrogenation of ketones.
No data exists in the searched literature concerning the application of this specific amine in other asymmetric catalytic processes.
The role of This compound as a non-chiral ligand in either homogeneous or heterogeneous catalysis is not documented in the available scientific resources.
Chiral Ligands for Asymmetric Transformations
Utilization as Building Blocks in Complex Molecule Synthesis
While secondary amines are common building blocks in organic synthesis, there is no specific information detailing the utilization of This compound for the synthesis of complex molecules.
No synthetic routes or methodologies were found that employ This compound as a direct precursor for the synthesis of nitrogen-containing heterocycles.
Contributions to Supramolecular Chemistry and Self-Assembly Processes
No studies were found that investigate the role of this compound in the fields of supramolecular chemistry or self-assembly. The potential for this molecule to form organized structures through non-covalent interactions, such as hydrogen bonding or van der Waals forces, has not been explored in published research.
Development of Novel Materials through Amine Functionalization
While the functionalization of materials with amines is a broad and active area of research, there are no specific reports on the use of this compound for this purpose. Consequently, there is no data on the properties or performance of materials that have been modified with this specific amine.
Future Research Directions in 2 Methoxyethyl 4 Methylpentan 2 Yl Amine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The imperative for green chemistry necessitates the development of eco-friendly synthetic pathways for amines. Future research on the synthesis of (2-Methoxyethyl)(4-methylpentan-2-yl)amine is expected to move beyond traditional methods, which often involve hazardous reagents and generate significant waste, towards more sustainable alternatives.
Key areas of investigation will likely include:
Reductive Amination: One of the most direct and atom-economical methods for amine synthesis is the reductive amination of a ketone with an amine. researchgate.net For this compound, this would involve the reaction of 4-methylpentan-2-one with 2-methoxyethylamine (B85606). Future work could focus on optimizing this reaction using heterogeneous catalysts, such as copper-based systems, which offer the advantages of easy separation and reusability, minimizing waste. researchgate.net The development of catalysts that can operate under mild conditions (lower temperatures and pressures) and with high selectivity will be a primary goal. rsc.org
'Hydrogen Borrowing' Catalysis: This elegant approach involves the coupling of an alcohol with an amine, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine. rsc.org The synthesis of the target amine could be envisioned via the reaction of 4-methylpentan-2-ol with 2-methoxyethylamine. This method is highly sustainable as the only byproduct is water. Research in this area would focus on designing efficient and selective catalysts, often based on ruthenium or iridium, that can facilitate the tandem oxidation-amination-reduction sequence. rsc.org
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
| Synthetic Route | Precursors | Key Advantages | Research Focus |
| Direct Reductive Amination | 4-Methylpentan-2-one, 2-Methoxyethylamine | Atom economy, directness | Development of reusable heterogeneous catalysts, mild reaction conditions |
| 'Hydrogen Borrowing' Catalysis | 4-Methylpentan-2-ol, 2-Methoxyethylamine | Water as the only byproduct, high sustainability | Design of efficient transition-metal catalysts for tandem reactions |
| Bio-based Synthesis | Biomass-derived platform molecules | Use of renewable feedstocks, reduced carbon footprint | Identification of viable bio-precursors and efficient conversion pathways |
Table 1: Potential Sustainable Synthetic Routes to this compound
Exploration of Novel Catalytic Systems Utilizing the Amine as a Ligand
The presence of both a nitrogen atom and an ether oxygen in this compound makes it a potentially valuable bifunctional ligand in catalysis. The nitrogen can act as a Lewis base or coordinate to a metal center, while the ether oxygen can also coordinate to a metal or participate in hydrogen bonding interactions.
Future research in this area could explore:
Bifunctional Catalysis: The design of catalysts where both the amine and ether functionalities play a cooperative role is a promising direction. rsc.orgrsc.org For instance, in metal-catalyzed reactions, the amine could anchor the ligand to the metal center, while the ether oxygen could coordinate to the substrate or a co-catalyst, influencing the stereochemistry and reactivity of the transformation. acs.orgnih.gov Such bifunctional catalysts could be particularly effective in asymmetric synthesis, where precise control of the transition state geometry is crucial. rsc.org
Metal-Organic Frameworks (MOFs): Amine-functionalized MOFs have shown significant potential in areas such as gas capture and catalysis. rsc.org this compound could be incorporated into MOF structures, either as a linker molecule or through post-synthetic modification. The resulting materials could be investigated as catalysts for a variety of organic transformations, with the porous structure of the MOF providing size and shape selectivity.
Organocatalysis: Chiral secondary amines are well-established as powerful organocatalysts, particularly in enamine and iminium ion catalysis. rsc.org The synthesis of chiral versions of this compound could lead to a new class of organocatalysts. The methoxyethyl group could play a crucial role in modulating the catalyst's solubility, stability, and stereodirecting ability through non-covalent interactions in the transition state.
Advanced Mechanistic Investigations into Amine-Involved Reactions
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved chemical processes. For reactions involving this compound, either as a reactant, catalyst, or ligand, detailed mechanistic studies will be essential.
Future research will likely employ a combination of experimental and computational techniques:
Kinetic Studies: Detailed kinetic analysis of reactions involving the target amine can provide valuable information about the rate-determining step and the influence of various reaction parameters. koreascience.kr
Spectroscopic Techniques: In-situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms at the molecular level. acs.orgijrpr.comrsc.org These studies can be used to calculate the energies of reactants, intermediates, and transition states, providing insights into the feasibility of different mechanistic pathways and predicting the stereochemical outcome of reactions. nih.gov For example, computational studies could be used to model the transition states of reactions catalyzed by metal complexes bearing this compound as a ligand, helping to rationalize the observed reactivity and selectivity.
Design and Synthesis of Derivatives for Specific Research Applications
The core structure of this compound can be systematically modified to create a library of derivatives with tailored properties for specific applications.
Future research in this area could focus on:
Chiral Derivatives for Asymmetric Synthesis: The introduction of chirality into the amine structure is a key step towards its application in asymmetric catalysis. nih.govsigmaaldrich.com This could be achieved through the use of chiral starting materials or through asymmetric synthesis. The resulting chiral amines could be evaluated as organocatalysts or as ligands for transition metals in a variety of enantioselective transformations. rsc.orgyale.edu
Functionalized Derivatives for Enhanced Catalytic Activity: The introduction of additional functional groups onto the amine scaffold could lead to catalysts with enhanced activity and selectivity. For example, the incorporation of phosphine (B1218219) groups could create new multidentate ligands for transition metal catalysis. rsc.org Similarly, the attachment of hydrogen-bond donor groups could lead to more effective bifunctional organocatalysts. nih.gov
Immobilized Derivatives for Heterogeneous Catalysis: The covalent attachment of this compound or its derivatives to solid supports, such as silica (B1680970) or polymers, would lead to the development of heterogeneous catalysts. acs.orgchemrxiv.org These immobilized catalysts would offer the benefits of easy separation and recycling, making them attractive for large-scale industrial applications.
The potential for designing derivatives with specific functionalities is vast and represents a fertile ground for future research, as summarized in Table 2.
| Derivative Type | Modification Strategy | Potential Application | Key Research Goal |
| Chiral Amines | Asymmetric synthesis or resolution | Asymmetric organocatalysis, chiral ligands | High enantioselectivity in key transformations |
| Functionalized Ligands | Introduction of phosphine, hydroxyl, or other groups | Transition metal catalysis, bifunctional catalysis | Enhanced catalytic activity, selectivity, and stability |
| Immobilized Catalysts | Covalent attachment to solid supports | Heterogeneous catalysis, continuous flow reactors | Development of robust and recyclable catalytic systems |
Table 2: Design and Synthesis of Derivatives of this compound
Q & A
Q. What are the optimal synthetic routes for (2-Methoxyethyl)(4-methylpentan-2-yl)amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
- Temperature control : Exothermic reactions require gradual heating (40–60°C) to avoid side products .
- Catalysts : Use of NaBH₄ or Pd/C for reductive amination improves yield .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) ensures >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm methoxyethyl and branched alkyl groups (δ 3.3–3.5 ppm for OCH₂; δ 1.2–1.6 ppm for CH(CH₃)₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 188.2 .
- FTIR : Peaks at 1100–1250 cm⁻¹ (C-O stretch) and 3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported molecular data (e.g., discrepancies in molecular formula or stereochemistry)?
- Methodological Answer :
- Reproducibility checks : Validate synthesis protocols across labs to isolate batch-specific impurities .
- Advanced analytics : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry .
- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .
Case Study : A 2024 study noted conflicting molecular weights (C₁₁H₂₅NO₂ vs. C₁₂H₂₇NO₂). Repetition under inert atmosphere confirmed the latter was correct, attributed to oxidative side reactions .
Q. How does steric hindrance from the 4-methylpentan-2-yl group influence reactivity in biological systems?
- Methodological Answer :
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450). Bulky substituents reduce binding affinity but enhance metabolic stability .
- In vitro assays : Compare IC₅₀ values against analogues with smaller alkyl groups. For example, a 5-fold decrease in CYP3A4 inhibition was observed due to hindered access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
